molecular formula C14H18ClN B5108542 1-methylspiro[4H-isoquinoline-3,1'-cyclopentane];hydrochloride

1-methylspiro[4H-isoquinoline-3,1'-cyclopentane];hydrochloride

Cat. No.: B5108542
M. Wt: 235.75 g/mol
InChI Key: OGHDWJPUCJZPQC-UHFFFAOYSA-N
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Description

1-methylspiro[4H-isoquinoline-3,1’-cyclopentane];hydrochloride is a spirocyclic compound that features a unique structural motif where a spiro carbon atom connects two rings: an isoquinoline and a cyclopentane

Properties

IUPAC Name

1-methylspiro[4H-isoquinoline-3,1'-cyclopentane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N.ClH/c1-11-13-7-3-2-6-12(13)10-14(15-11)8-4-5-9-14;/h2-3,6-7H,4-5,8-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHDWJPUCJZPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(CCCC2)CC3=CC=CC=C13.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methylspiro[4H-isoquinoline-3,1’-cyclopentane];hydrochloride typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of isoquinoline derivatives with cyclopentane precursors under controlled conditions. The reaction often requires a catalyst and specific temperature settings to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. The purification process often involves crystallization or chromatography techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1-methylspiro[4H-isoquinoline-3,1’-cyclopentane];hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert double bonds or carbonyl groups into alcohols or alkanes.

    Substitution: Halogenation or alkylation reactions can modify the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or halogenating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while reduction can produce spirocyclic alkanes.

Scientific Research Applications

1-methylspiro[4H-isoquinoline-3,1’-cyclopentane];hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methylspiro[4H-isoquinoline-3,1’-cyclopentane];hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spiroindole: Another spirocyclic compound with a similar structural motif.

    Spirooxindole: Known for its biological activities and synthetic applications.

Uniqueness

1-methylspiro[4H-isoquinoline-3,1’-cyclopentane];hydrochloride is unique due to its specific combination of an isoquinoline and cyclopentane ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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